Bienvenue dans la boutique en ligne BenchChem!

2-Fluoro-4-iodobenzoic acid

Halogen bonding Kinase inhibitor design Crystallography

2-Fluoro-4-iodobenzoic acid (CAS 124700-40-9) is a dihalogenated benzoic acid derivative (C₇H₄FIO₂, MW 266.01) bearing an ortho-fluoro and a para-iodo substituent. This substitution pattern confers a unique combination of electronic and steric properties: the electron-withdrawing fluorine modulates ring electronics and metabolic stability, while the iodine provides both a superior leaving group for Pd-catalyzed cross-coupling reactions and a potent halogen-bond donor for target engagement.

Molecular Formula C7H4FIO2
Molecular Weight 266.01 g/mol
CAS No. 124700-40-9
Cat. No. B053450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-iodobenzoic acid
CAS124700-40-9
Molecular FormulaC7H4FIO2
Molecular Weight266.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)F)C(=O)O
InChIInChI=1S/C7H4FIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
InChIKeyOLQSJAFBRCOGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-iodobenzoic Acid (CAS 124700-40-9) – Ortho-Fluoro, Para-Iodo Dihalobenzoic Acid Building Block for Kinase-Targeted Drug Discovery


2-Fluoro-4-iodobenzoic acid (CAS 124700-40-9) is a dihalogenated benzoic acid derivative (C₇H₄FIO₂, MW 266.01) bearing an ortho-fluoro and a para-iodo substituent . This substitution pattern confers a unique combination of electronic and steric properties: the electron-withdrawing fluorine modulates ring electronics and metabolic stability, while the iodine provides both a superior leaving group for Pd-catalyzed cross-coupling reactions and a potent halogen-bond donor for target engagement [1][2]. The compound serves as the direct precursor to the 2-fluoro-4-iodophenyl pharmacophore embedded in FDA-approved and clinical-stage MEK kinase inhibitors [3].

Why 2-Fluoro-4-iodobenzoic Acid Cannot Be Replaced by 2-Fluoro-4-bromo- or 2-Fluoro-4-chlorobenzoic Acid in Kinase-Focused Medicinal Chemistry


Superficial structural similarity among 2-fluoro-4-halobenzoic acids masks critical, quantifiable differences in halogen-bonding geometry, cross-coupling reactivity, and pharmacophoric performance. Systematic analysis of protein kinase co-crystal structures demonstrates that only the para-iodo substituent achieves ideal halogen-bond topology (angular preference 180°/120°), while bromine shows dispersed angular distribution and chlorine exhibits no directional preference [1]. This geometric precision translates into the exclusive presence of the 2-fluoro-4-iodophenyl moiety in every FDA-approved and late-stage MEK inhibitor—cobimetinib, GDC-0623 (MEK1 Ki = 0.13 nM), PD-0325901, and AZD8330 (MEK1/2 IC₅₀ = 7 nM)—while the corresponding bromo and chloro analogs are entirely absent from this drug class [2][3]. The physicochemical divergence—melting point 160–164 °C versus 211–215 °C (bromo) and 204–208 °C (chloro), and logP 2.99 versus 2.18 (chloro)—further precludes direct substitution in crystallization, formulation, and purification workflows .

Quantitative Differentiation Evidence for 2-Fluoro-4-iodobenzoic Acid Versus Closest Halogen Analogs


Halogen-Bond Geometry: Para-Iodo Provides Ideal 180°/120° Topology Versus Dispersed Br and Unpreferred Cl in Protein Kinase Binding Sites

Systematic analysis of all protein kinase–halogenated ligand co-crystal structures in the PDB reveals that the para-iodo substituent (as present in 2-fluoro-4-iodobenzoic acid-derived pharmacophores) achieves ideal halogen-bond topology with angular preference at 180° and 120°. In contrast, bromine displays a much more dispersed angular distribution, and chlorine shows no directional preference [1]. The cumulative halogen–acceptor distance maxima are 2.82 Å (Cl), 2.91 Å (Br), and 2.94 Å (I), consistent with the increasing van der Waals radius [1]. Crystallographic analysis specifically of MEK kinase–inhibitor complexes demonstrates that the 2-fluoro-4-iodophenyl moiety is crucial for structural stability through halogen bonding with specific binding-site residues, an interaction not replicated by bromo or chloro analogs [2].

Halogen bonding Kinase inhibitor design Crystallography SAR

Clinical-Stage Drug Incorporation: 2-Fluoro-4-iodophenyl Moiety Exclusively Present in Approved and Late-Stage MEK Inhibitors, Bromo/Chloro Analogs Absent

The 2-fluoro-4-iodophenyl moiety, directly derived from 2-fluoro-4-iodobenzoic acid, is embedded in the FDA-approved MEK inhibitor cobimetinib (Cotellic®) and the clinical-stage candidates GDC-0623 (MEK1 Ki = 0.13 nM, ATP-uncompetitive) [1], PD-0325901 (Phase II), and AZD8330 (MEK1/2 IC₅₀ = 7 nM) [2][3]. In GDC-0623, this moiety is specifically required for ATP-uncompetitive MEK1 inhibition with a Ki of 0.13 nM and differential cellular potency between BRAF(V600E) (EC₅₀ = 7 nM) and KRAS(G13D) (EC₅₀ = 42 nM) mutant lines [1]. A comprehensive review of MEK inhibitor crystal structures confirms that the 2-fluoro-4-iodophenyl group is critical for drug-enzyme complex stability, and this interaction extends beyond MEK to other kinase targets [4]. No FDA-approved or Phase II/III MEK inhibitor incorporates the 2-fluoro-4-bromophenyl or 2-fluoro-4-chlorophenyl analog.

MEK inhibitor Drug discovery Pharmacophore Clinical candidate

Physicochemical Differentiation: Lower Melting Point and Higher logP of the Iodo Analog Relative to Bromo and Chloro Congeners Impact Purification and Formulation

2-Fluoro-4-iodobenzoic acid exhibits a melting point of 160–164 °C, significantly lower than its bromo (211–215 °C) and chloro (204–208 °C) counterparts . Its logP of 2.99 is substantially higher than that of 2-fluoro-4-chlorobenzoic acid (logP = 2.18) [1], reflecting the greater lipophilicity conferred by the iodine substituent. The density of 2.074 g/cm³ also markedly exceeds that of the bromo (~1.72 g/cm³) and chloro (~1.48 g/cm³) analogs [1]. The pKa of the carboxylic acid group is approximately 3–4 .

Physicochemical properties Purification Formulation logP

Cross-Coupling Reactivity Advantage: C–I Bond Enables Superior Oxidative Addition Kinetics Versus C–Br and C–Cl in Pd-Catalyzed Transformations

The C–I bond at the para position of 2-fluoro-4-iodobenzoic acid serves as the premier substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira). Iodide is universally recognized as the best leaving group among the halogens, with C–I bond dissociation energy (BDE ≈ 57 kcal/mol) significantly lower than C–Br (BDE ≈ 68 kcal/mol) and C–Cl (BDE ≈ 81 kcal/mol) [1]. In Suzuki-Miyaura coupling, iodoarenes consistently provide higher yields under milder conditions compared to bromo- and chloroarene counterparts; the established reactivity order is Ar–I > Ar–Br ≫ Ar–Cl [2]. The Sanofi patent WO2012/159959 A1 specifically employs 2-fluoro-4-iodobenzoic acid as a key intermediate, exploiting this reactivity advantage [3]. The Rausis-Schlosser synthetic method provides regioselective access to this compound in 96% yield via basicity gradient-driven iodine migration [4].

Cross-coupling Suzuki-Miyaura Oxidative addition Leaving group

Regioselective Synthesis: Basicity Gradient-Driven Iodine Migration Provides 96% Yield of 2-Fluoro-4-iodobenzoic Acid, Outperforming Alternative Regioisomeric Routes

The Rausis-Schlosser method exploits the basicity gradient of fluoroarenes to achieve regioselective iodine migration and subsequent carboxylation, yielding 2-fluoro-4-iodobenzoic acid in 96% isolated yield [1]. This approach uniquely provides the 2-fluoro-4-iodo regioisomer with high selectivity, avoiding mixtures of 2-fluoro-3-iodo, 2-fluoro-5-iodo, or 2-fluoro-6-iodobenzoic acid isomers that plague direct electrophilic iodination routes. Alternative methods starting from 4-iodobenzoic acid and using fluorinating agents (e.g., sulfuryl fluoride at elevated temperature) typically produce lower overall yields and may generate mixed halogenated byproducts . The Rausis-Schlosser method is documented in the patent literature (WO2012/159959 A1) as the route to the key intermediate for downstream pharmaceutical applications [2].

Regioselective synthesis Iodine migration Fluoroarene functionalization Process chemistry

Procurement-Driven Application Scenarios for 2-Fluoro-4-iodobenzoic Acid Based on Differentiated Evidence


MEK Kinase Inhibitor Medicinal Chemistry: Building Block for ATP-Uncompetitive and Allosteric Inhibitor Candidates

Medicinal chemistry teams developing next-generation MEK1/2 inhibitors should procure 2-fluoro-4-iodobenzoic acid as the exclusive building block for the 2-fluoro-4-iodophenyl pharmacophore. This moiety has been crystallographically validated as critical for halogen-bond-mediated structural stability in MEK–inhibitor complexes, with iodine providing ideal halogen-bond topology (180°/120°) not achievable with bromine or chlorine [1][2]. The FDA-approved cobimetinib and clinical candidate GDC-0623 (MEK1 Ki = 0.13 nM) both incorporate this exact moiety [3]. Substitution with 2-fluoro-4-bromo- or 2-fluoro-4-chlorobenzoic acid would necessitate complete SAR re-optimization with no guarantee of recapitulating the validated binding mode [2].

Palladium-Catalyzed Library Synthesis: High-Throughput Cross-Coupling Substrate for Biaryl and Heterobiaryl Construction

For parallel synthesis and library production workflows, 2-fluoro-4-iodobenzoic acid provides the most reactive aryl halide substrate for Pd-catalyzed Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. The C–I bond (BDE ~57 kcal/mol) undergoes oxidative addition significantly faster than C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol), enabling reduced catalyst loadings (0.1–1 mol% Pd), lower temperatures (rt to 60 °C), and shorter reaction times [1]. This reactivity advantage is particularly valuable in array synthesis where broad substrate scope and high conversion across diverse coupling partners are required [2]. The Sanofi patent WO2012/159959 A1 exemplifies the use of this compound as a key intermediate in multi-step pharmaceutical synthesis [3].

Halogen-Bond-Directed Crystal Engineering and Supramolecular Materials Research

The para-iodo substituent of 2-fluoro-4-iodobenzoic acid serves as a potent halogen-bond donor, while the ortho-fluoro substituent modulates the electronic environment of the aromatic ring. Systematic PDB analysis confirms iodine's superiority over bromine and chlorine in forming directional, geometrically precise halogen bonds with carbonyl oxygen acceptors (ideal topology 180°/120°) [1]. This makes the compound a privileged building block for halogen-bond-directed co-crystal design, surface functionalization of gold nanoparticles, and supramolecular architecture construction [2][3]. The carboxylic acid group provides an additional hydrogen-bonding handle for orthogonal supramolecular synthon design.

Process Chemistry and Scale-Up: Regioselectively Accessible Intermediate with Validated Kilogram-Scale Potential

Process chemistry groups evaluating scalable routes to fluorinated biaryl intermediates should prioritize 2-fluoro-4-iodobenzoic acid based on the Rausis-Schlosser synthetic method, which delivers 96% yield with complete regiochemical fidelity for the desired 2-fluoro-4-iodo isomer [1]. The high yield and regioselectivity minimize downstream purification requirements and reduce cost of goods relative to alternative regioisomeric mixtures that require chromatographic separation. The lower melting point (160–164 °C) relative to bromo (211–215 °C) and chloro (204–208 °C) analogs facilitates recrystallization-based purification under milder thermal conditions [2]. The compound's established role as a key intermediate in the Sanofi patent portfolio (WO2012/159959 A1) further validates its suitability for regulated pharmaceutical manufacturing environments [3].

Quote Request

Request a Quote for 2-Fluoro-4-iodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.